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Compound of Interest

Compound Name: N,N-Dimethyl-N'-p-tolylsulphamide
CAS No.: 66840-71-9
Cat. No.: B104515
Get Quote
. J

Executive Summary & Compound Identity

N,N-Dimethyl-N'-p-tolylsulphamide (CAS: 66840-71-9) is a specialized sulfamide derivative
distinct from the more common sulfonamides.[1][2] Structurally, it features a sulfonyl group
bridging a dimethylamine moiety and a p-toluidine moiety (

).

This compound is primarily identified as a metabolite of the fungicide Tolylfluanid and is used
as a reference standard in environmental and food safety analysis. In medicinal chemistry, the
sulfamide linker (

) acts as a bioisostere for urea, offering unique hydrogen-bonding capabilities and hydrolytic
stability.

Critical Distinction: Do not confuse this compound with its isomer, N,N-dimethyl-p-
toluenesulfonamide (CAS 599-69-9). The isomer has the sulfur attached directly to the
aromatic ring (
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), whereas the subject compound has a nitrogen attached to the ring (

). This structural difference results in drastically different melting points (80°C vs. 152°C).

Chemical Structure[1][2][3][41[5][6][71[8]

o |[UPAC Name: 1-(Dimethylsulfamoylamino)-4-methylbenzene[1][2]

e Molecular Formula:

[2]

e Molecular Weight: 214.28 g/mol [1][3][4]
e SMILES:CN(C)S(=0)(=O)Nclccc(C)ccl

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models. The
melting point is the primary quality attribute for purity verification.

Property Value Condition/Note

Melting Point (MP) 80 °C Experimental (Solid state)
Boiling Point (BP) 319.7 °C Predicted @ 760 mmHg
Density 1.26 g/cm3 Predicted

Note: Databases listing ~2°C

Flash Point N/A (Solid) refer to Acetonitrile standard
solutions.[3]
Appearance White to Off-White Solid Crystalline powder
. DMSO, Methanol, Acetonitrile,
Solubility Soluble
Ethyl Acetate
Solubility Insoluble/Low Water
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Technical Insight: Melting Point Determination

The melting point of 80°C is a critical purity indicator.

» Depression: Impurities derived from incomplete synthesis (e.qg., residual p-toluidine) will
significantly depress the MP below 78°C.

o Polymorphism: While specific polymorph studies are limited for this specific metabolite,
sulfamides are prone to hydrogen-bond-directed packing. Recrystallization solvent choice
(e.g., Ethanol vs. Hexane/Ethyl Acetate) may influence crystal habit but typically converges
to the stable form melting at 80°C.

Technical Insight: Boiling Point & Stability

o Decomposition Risk: The predicted boiling point (~320°C) is theoretical. In practice,
sulfamides often undergo thermal decomposition (S-N bond cleavage) before reaching
atmospheric boiling points.

« Distillation: Purification by distillation is not recommended at atmospheric pressure. If
required, Kugelrohr distillation under high vacuum (<0.1 mmHg) should be attempted, likely
observing sublimation or distillation around 150-180°C.

Synthesis & Manufacturing Protocol

To ensure high fidelity in drug development or analytical standard preparation, the synthesis
must avoid contamination with the starting aniline. The standard route involves the nucleophilic
substitution of dimethylsulfamoyl chloride by p-toluidine.

Reaction Logic

The reaction is a nucleophilic attack of the p-toluidine nitrogen onto the sulfur of the sulfamoyl
chloride. A base (Triethylamine or Pyridine) is required to scavenge the HCI byproduct and
drive the equilibrium forward.

Graphviz Diagram: Synthesis Pathway
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Caption: Nucleophilic substitution pathway for the synthesis of N,N-Dimethyl-N'-p-

tolylsulphamide.

Experimental Protocol

Objective: Synthesis of 5.0 g of N,N-Dimethyl-N'-p-tolylsulphamide.

Reagents:

p-Toluidine (1.0 eq)

Dimethylsulfamoyl chloride (1.1 eq)

Triethylamine (1.5 eq)

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

e Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and

nitrogen inlet.

o Dissolution: Add p-Toluidine (23.3 mmol) and Triethylamine (35.0 mmol) to 50 mL of

anhydrous DCM. Cool the solution to 0°C using an ice bath.

o Addition: Dropwise add Dimethylsulfamoyl chloride (25.6 mmol) diluted in 10 mL DCM over

15 minutes. Reasoning: Exothermic control prevents side reactions and tar formation.
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e Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4—6 hours.
Monitor by TLC (Hexane:EtOAc 7:3) until p-toluidine is consumed.

o Workup:
o Quench with water (50 mL).
o Separate the organic layer.[5][6]

o Wash organic layer with 1M HCI (2 x 30 mL) to remove unreacted p-toluidine and excess
base. Critical Step: This ensures the MP is not depressed by starting amine.

o Wash with Brine, dry over
, and concentrate in vacuo.
 Purification: Recrystallize the crude solid from Ethanol/Hexane or Ethyl Acetate/Hexane.
 Validation: Dry the white crystals under vacuum. Measure MP (Target: 79—81°C).

Analytical Validation (Self-Validating System)

To distinguish the product from potential impurities (specifically the sulfonamide isomer or
starting material), use the following diagnostic signals:
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Technique Diagnostic Signal Interpretation

rotons. Sharp singlet confirms
1H NMR (CDCI3) 2.80 ppm (s, 6H) z_ o p sing
imethyl group.

proton. Exchangeable with

1HNMR (CDCI3) 6.5-7.0 ppm (s, 1H, broad)
D20.

IR Spectroscopy 1150, 1340 cm~t symmetric/asymmetric
stretching.

IR Spectroscopy ~3250 cm-1 stretch (Absent in the

sulfonamide isomer).

Graphviz Diagram: Identification Logic
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Caption: Decision tree for distinguishing the target sulfamide from its sulfonamide isomer based

on melting point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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